REACTION_CXSMILES
|
[C:1]([OH:6])(=O)[CH:2]([CH3:4])[CH3:3].[CH3:7][C:8]1[O:9][CH:10]=[CH:11][CH:12]=1.ClC(Cl)C(OC(=O)C(Cl)Cl)=O>C1(C)C=CC=CC=1>[C:1]([C:10]1[O:9][C:8]([CH3:7])=[CH:12][CH:11]=1)(=[O:6])[CH:2]([CH3:4])[CH3:3]
|
Name
|
|
Quantity
|
4.41 g
|
Type
|
reactant
|
Smiles
|
C(C(C)C)(=O)O
|
Name
|
|
Quantity
|
5.34 g
|
Type
|
reactant
|
Smiles
|
CC=1OC=CC1
|
Name
|
|
Quantity
|
14.39 g
|
Type
|
reactant
|
Smiles
|
ClC(C(=O)OC(C(Cl)Cl)=O)Cl
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Type
|
CUSTOM
|
Details
|
the resulting mixture was then stirred at 50° C. for 3 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
To the resulting solution was added 0.71 g of boron trifluoride-diethyl ether complex
|
Type
|
CUSTOM
|
Details
|
After completion of the reaction
|
Type
|
TEMPERATURE
|
Details
|
the reaction solution was cooled
|
Type
|
WASH
|
Details
|
washed successively with 5% aqueous sodium carbonate solution and water
|
Type
|
CONCENTRATION
|
Details
|
The organic layer was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the resulting concentrated residue was then purified by silica gel-
|
Type
|
ADDITION
|
Details
|
filled column chromatography
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C(C)C)(=O)C=1OC(=CC1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.74 g | |
YIELD: PERCENTYIELD | 88.6% | |
YIELD: CALCULATEDPERCENTYIELD | 88.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |